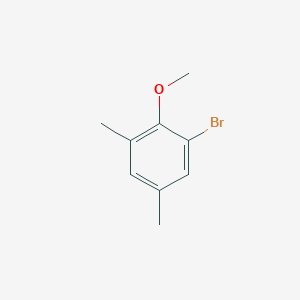

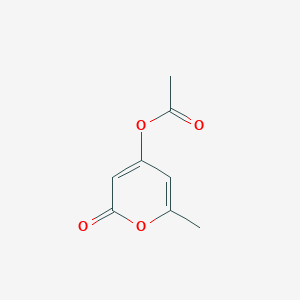

![molecular formula C9H11FOS B1281417 2-[(3-氟苄基)硫]乙醇 CAS No. 85582-62-3](/img/structure/B1281417.png)

2-[(3-氟苄基)硫]乙醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

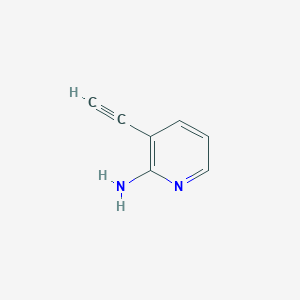

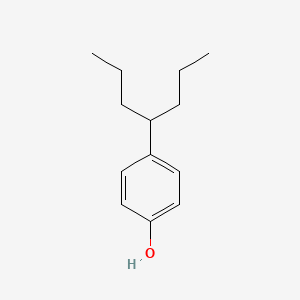

2-[(3-Fluorobenzyl)thio]ethanol is a compound that features a fluorobenzyl moiety linked to a thioether group. The presence of the fluorine atom on the benzyl group can significantly affect the chemical and physical properties of the molecule, as well as its reactivity and interaction with biological systems. The compound is related to various research areas, including the development of protecting groups for alcohols, the synthesis of complex organic molecules, and the study of metabolic pathways in biological systems .

Synthesis Analysis

The synthesis of related fluorobenzyl compounds often involves the use of benzyl bromide derivatives, which can be introduced to alcohols to form protecting groups. For example, the 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group is a new benzyl ether-type protecting group for alcohols that can be cleaved under specific conditions . Although the exact synthesis of 2-[(3-Fluorobenzyl)thio]ethanol is not detailed in the provided papers, the methodologies described for similar compounds could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of 2-[(3-Fluorobenzyl)thio]ethanol would include a benzyl group with a fluorine substituent, a thioether linkage, and an ethanol moiety. The presence of fluorine is known to influence the electronic properties of the benzyl group, which can affect the overall stability and reactivity of the molecule. The thioether linkage can provide softness to the molecule, which can be relevant in the formation of complexes with transition metals .

Chemical Reactions Analysis

The chemical reactions involving fluorobenzyl compounds can be diverse. For instance, the protecting group mentioned earlier can be removed under desilylation conditions, which involves the use of tetrabutylammonium fluoride . Additionally, the presence of a thioether group in a molecule can lead to the formation of complexes with transition metals, as demonstrated by the synthesis of neutral complexes with Pd and Pt using fluoro-alcohol thioether ligands .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-[(3-Fluorobenzyl)thio]ethanol would be influenced by the fluorine atom and the thioether group. Fluorine is known to confer stability against oxidizing conditions, which can make such compounds compatible with certain chemical reactions that would degrade other functional groups . The thioether group can interact with soft transition metals, forming stable complexes, and the inversion at the coordinated thioether can be studied using dynamic NMR, providing insights into the energy barriers associated with these processes .

Metabolic Fate and Case Studies

The metabolic fate of fluorobenzyl alcohols has been studied in rats, where the major metabolites detected were glycine conjugates of the corresponding benzoic acids. A small proportion of the metabolites were N-acetylcysteinyl conjugates, suggesting the formation of reactive sulphate esters during metabolism . Although not directly related to 2-[(3-Fluorobenzyl)thio]ethanol, these studies provide a context for understanding how fluorobenzyl-containing compounds might be metabolized in biological systems.

科学研究应用

1. 有机合成中的功能化

Marzi 等人(2002 年)的研究探索了氟苄醇的功能化,包括与 2-[(3-氟苄基)硫]乙醇类似的化合物。他们通过金属化和羧化合成了各种氟苯甲酸,展示了此类化合物在创造多种有机产品中的潜力 (Marzi、Spitaleri、Mongin 和 Schlosser,2002)。

2. 分子轨道计算中的 NMR 校准

Schaefer 和 Parr(1976 年)使用质子和氟核磁共振 (NMR) 对 2-氟苄醇进行了一项研究,用于校准分子轨道计算。他们的研究结果强调了此类化合物在提高计算化学模型准确性方面的重要性 (Schaefer 和 Parr,1976)。

3. 在吸附和催化中的应用

Vieira 等人(2013 年)研究了硫脲功能化硅胶在吸附和催化中的应用,这与 2-[(3-氟苄基)硫]乙醇的应用相关。他们的研究提供了有关如何将类似化合物用于环境和工业过程的见解 (Vieira、Soares、Silva、Perujo、Carmo 和 Filho,2013)。

4. 抗菌活性

黄索仪和田华(2004 年)探讨了与 2-[(3-氟苄基)硫]乙醇在结构上相关的化合物的抑菌活性。他们的研究表明此类化合物在开发新的抗菌剂方面具有潜力 (黄索仪和田华,2004)。

5. 检测生物系统中的代谢命运

Blackledge 等人(2003 年)研究了氟苄醇在大鼠中的代谢命运,检测到各种代谢物。本研究提供了有关 2-[(3-氟苄基)硫]乙醇等化合物的生物相互作用和转化的有价值的信息 (Blackledge、Nicholson 和 Wilson,2003)。

属性

IUPAC Name |

2-[(3-fluorophenyl)methylsulfanyl]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FOS/c10-9-3-1-2-8(6-9)7-12-5-4-11/h1-3,6,11H,4-5,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPHAPQOGPSLSLL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CSCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30509657 |

Source

|

| Record name | 2-{[(3-Fluorophenyl)methyl]sulfanyl}ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30509657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(3-Fluorobenzyl)thio]ethanol | |

CAS RN |

85582-62-3 |

Source

|

| Record name | 2-{[(3-Fluorophenyl)methyl]sulfanyl}ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30509657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(1H-Pyrrolo[2,3-c]pyridin-1-yl)ethanone](/img/structure/B1281340.png)